(Z)-2-cyano-3-(3,5-dibromo-4-phenylmethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Catalog No.
S7968116
CAS No.
M.F
C23H15Br2N3O5
M. Wt
573.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-cyano-3-(3,5-dibromo-4-phenylmethoxyphenyl)-...

Product Name

(Z)-2-cyano-3-(3,5-dibromo-4-phenylmethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

IUPAC Name

(Z)-2-cyano-3-(3,5-dibromo-4-phenylmethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Molecular Formula

C23H15Br2N3O5

Molecular Weight

573.2 g/mol

InChI

InChI=1S/C23H15Br2N3O5/c24-18-9-15(10-19(25)22(18)33-13-14-4-2-1-3-5-14)8-16(12-26)23(30)27-20-7-6-17(28(31)32)11-21(20)29/h1-11,29H,13H2,(H,27,30)/b16-8-

InChI Key

DONWTTKYPDKEMV-PXNMLYILSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br

XLogP3

6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

572.93580 g/mol

Monoisotopic Mass

570.93785 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-01-05

Explore Compound Types